molecular formula C13H9BrN2 B11851342 3-Bromo-2-phenyl-2H-indazole CAS No. 91002-55-0

3-Bromo-2-phenyl-2H-indazole

Katalognummer: B11851342
CAS-Nummer: 91002-55-0
Molekulargewicht: 273.13 g/mol
InChI-Schlüssel: FIYIPGOIPMIGDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-2-phenyl-2H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring This particular compound is characterized by the presence of a bromine atom at the third position and a phenyl group at the second position of the indazole ring

Vorbereitungsmethoden

The synthesis of 3-Bromo-2-phenyl-2H-indazole can be achieved through various synthetic routes. One common method involves the cyclization of 2-azidobenzaldehydes with amines, which forms the indazole core . Another approach includes the use of transition metal-catalyzed reactions, such as copper-catalyzed cyclization of o-haloaryl-N-tosylhydrazones . These methods typically involve the formation of C–N and N–N bonds under specific reaction conditions.

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The choice of catalysts, solvents, and reaction temperatures are crucial factors in the industrial synthesis process.

Analyse Chemischer Reaktionen

3-Bromo-2-phenyl-2H-indazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield azido or alkoxy derivatives, while oxidation and reduction can produce hydroxylated or deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

3-Bromo-2-phenyl-2H-indazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Bromo-2-phenyl-2H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which plays a role in respiratory diseases . The exact pathways and targets depend on the specific derivative and its structural modifications.

Vergleich Mit ähnlichen Verbindungen

3-Bromo-2-phenyl-2H-indazole can be compared with other indazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom can participate in various reactions, making it a versatile compound for research and development.

Eigenschaften

CAS-Nummer

91002-55-0

Molekularformel

C13H9BrN2

Molekulargewicht

273.13 g/mol

IUPAC-Name

3-bromo-2-phenylindazole

InChI

InChI=1S/C13H9BrN2/c14-13-11-8-4-5-9-12(11)15-16(13)10-6-2-1-3-7-10/h1-9H

InChI-Schlüssel

FIYIPGOIPMIGDR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N2C(=C3C=CC=CC3=N2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.